Salsolinol

Catalog No.
S570987
CAS No.
27740-96-1
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salsolinol

CAS Number

27740-96-1

Product Name

Salsolinol

IUPAC Name

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1

InChI Key

IBRKLUSXDYATLG-LURJTMIESA-N

SMILES

Array

Synonyms

1-methyl-6,7-dihydroxytetrahydroisoquinoline, salsolinol, salsolinol hydrobromide, salsolinol, (+-)-isomer, salsolinol, (S)-isomer

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1)O)O

(S)-salsolinol is a 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol that has S-configuration. It has a role as a human urinary metabolite. It is an enantiomer of a (R)-salsolinol.
Salsolinol has been reported in Portulaca oleracea and Aristolochia arcuata with data available.
RN given refers to cpd without isomeric designation; EP to SALSOLINE ALKALOIDS (78-82); on-line search SALSOLINE ALKALOIDS (78-82); Index Medicus search ISOQUINOLINES (78-82)

Salsolinol is a naturally occurring tetrahydroisoquinoline alkaloid found in various plants and human tissues []. While its precise role in the human body remains under investigation, it has garnered significant interest in scientific research due to its potential connections to:

Alcohol Consumption and Dopamine Activity:

  • Studies suggest a potential link between salsolinol formation and the effects of alcohol consumption on dopamine activity in the brain.
  • Ethanol, when broken down by the enzyme catalase, can generate acetaldehyde, which readily reacts with dopamine to form salsolinol [].
  • Research indicates that salsolinol may mimic some of the effects of ethanol on dopamine neurons, potentially contributing to the rewarding and reinforcing properties of alcohol [, ].

Neurodegenerative Diseases:

  • Recent research explores the potential role of salsolinol in the development and progression of neurodegenerative diseases like Parkinson's disease [].
  • Studies suggest that salsolinol might trigger the death of dopamine neurons through a specific cell death pathway, potentially contributing to the loss of dopamine function observed in Parkinson's disease [].
  • However, further investigation is needed to definitively establish salsolinol's precise role in neurodegeneration.

Gut Microbiome and Salsolinol Production:

  • Emerging research suggests that certain gut bacteria might contribute to salsolinol production within the gut [].
  • This finding raises the possibility that the gut microbiome could play a role in influencing salsolinol levels and potentially impact various physiological processes.
  • More research is necessary to understand the potential implications of gut-derived salsolinol on human health.

Salsolinol, scientifically known as 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a tetrahydroisoquinoline derivative primarily derived from dopamine. This compound has garnered attention due to its dual nature, exhibiting both neurotoxic and potential neuroprotective properties. It was first identified in the urine of patients with Parkinson's disease undergoing treatment with l-DOPA (l-dihydroxyphenylalanine) and has since been implicated in various dopamine-related disorders, including alcohol use disorder and neurodegenerative diseases like Parkinson's disease .

Salsolinol exhibits various biological activities:

  • Neurotoxicity: It is known to induce oxidative stress in dopaminergic neurons, contributing to cell death and potentially exacerbating conditions like Parkinson's disease. Salsolinol has been shown to inhibit tyrosine hydroxylase, an important enzyme in dopamine synthesis .
  • Neuroprotection: Interestingly, some studies suggest that salsolinol may also possess neuroprotective effects under certain conditions, such as reducing reactive oxygen species levels in neuronal cells treated with hydrogen peroxide .
  • Receptor Interaction: Salsolinol interacts with several receptors associated with dopaminergic pathways, including μ-opioid receptors and dopaminergic D1 and D3 receptors .

Salsolinol can be synthesized through various methods:

  • Pictet-Spengler Reaction:
    • Reactants: Dopamine and acetaldehyde.
    • Conditions: Typically performed under acidic conditions.
  • Chemoenzymatic Synthesis:
    • Involves enzymatic routes that selectively produce the (R)-enantiomer of salsolinol.
  • Microbial Production:
    • Certain gut bacteria, such as Escherichia coli, have been shown to produce salsolinol under anaerobic conditions when exposed to dopamine .

Salsolinol has several applications in research and potential therapeutic contexts:

  • Neuroscience Research: It serves as a model compound for studying dopaminergic function and neurodegenerative diseases.
  • Potential Drug Development: Salsolinol and its derivatives are explored as starting materials for developing tetrahydroisoquinoline-based drugs .
  • Dietary Studies: Given its presence in common foods like bananas and cocoa, it is studied for its dietary implications on health .

Research indicates that salsolinol may interact with various biological systems:

  • It can modulate neurotransmitter release and influence dopaminergic signaling pathways.
  • Studies have shown that salsolinol may affect the secretion of prolactin in animal models but does not significantly alter prolactin levels in human subjects .
  • Its interactions with oxidative stress markers indicate a complex role in cellular health and disease progression.

Salsolinol shares structural similarities with other compounds in the tetrahydroisoquinoline family. Here are some notable comparisons:

CompoundStructure/FeaturesBiological Activity
TetrahydropapaverolineSimilar isoquinoline structureNeurotoxic effects on dopaminergic neurons
NorlaudanosineDerivative of morphinanAnalgesic properties; affects opioid receptors
DihydroxyphenylalaninePrecursor to dopamineNeurotransmitter; involved in mood regulation
N-Methyl-salsolinolMethylated form of salsolinolExhibits neurotoxic properties similar to salsolinol

Salsolinol is unique due to its specific synthesis pathways and dual neuroactive roles. Unlike other compounds that may primarily exhibit either protective or toxic effects, salsolinol's dual nature makes it particularly interesting for further study in neuropharmacology.

Endogenous Synthesis Mechanisms

Enzymatic vs. Non-Enzymatic Condensation of Dopamine and Aldehydes

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) can be formed in the mammalian brain through distinct enzymatic and non-enzymatic pathways that involve the condensation of dopamine with various aldehydes [1] [2]. The non-enzymatic pathway occurs via the Pictet-Spengler condensation reaction, which produces salsolinol as two racemic isomers (R or S) when dopamine condenses with acetaldehyde or other aldehydes [1] [15]. This non-enzymatic reaction reveals both salsolinol enantiomers and represents a fundamental mechanism for salsolinol formation under physiological conditions [14].

Alternative non-enzymatic pathways include the condensation of dopamine with pyruvate, which yields 1-carboxyl-tetrahydroisoquinoline, followed by decarboxylation and reduction to produce (R)-salsolinol [1] [15]. This pathway demonstrates the versatility of dopamine as a substrate for tetrahydroisoquinoline formation through different aldehyde and keto-acid precursors [2] [3].

Kinetic studies have revealed significant differences between enzymatic and non-enzymatic pathways. The non-enzymatic formation typically requires higher substrate concentrations and longer reaction times compared to enzymatic synthesis [8] [16]. Environmental factors such as pH, temperature, and the presence of catalytic metal ions can influence the rate and stereoselectivity of non-enzymatic condensation reactions [23].

Pathway TypeSubstratesProductsStereoselectivityReaction Conditions
Non-enzymatic Pictet-SpenglerDopamine + AcetaldehydeRacemic (R/S)-SalsolinolNonePhysiological pH, spontaneous
Non-enzymatic PyruvateDopamine + Pyruvate(R)-SalsolinolModerateRequires decarboxylation step
Enzymatic Salsolinol SynthaseDopamine + Acetaldehyde(R)-SalsolinolHighEnzyme-catalyzed, stereoselective

Role of Salsolinol Synthase in Stereoselective Production

Salsolinol synthase represents a specialized enzymatic pathway that catalyzes the enantio-specific synthesis of (R)-salsolinol from dopamine and acetaldehyde [17] [28]. This enzyme has been isolated and characterized from both human and rat brain tissue, demonstrating its physiological relevance in endogenous salsolinol biosynthesis [11] [28]. The molecular weight of salsolinol synthase has been determined by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry as 8622.29 Daltons, comprising 77 amino acids with the sequence: MQIFVKTLTG KTITLEVEPS DTIKNVKAKI QDKEGIPPDQ QRLIFAGKQL EDGRTLSDYN IQKKSTLHLV LRLRVDY [11] [28].

Homology analysis has revealed that salsolinol synthase is a ubiquitin-like protein with a difference of four amino acids compared to conventional ubiquitin, suggesting it represents a novel protein with specialized catalytic function [11] [28]. The enzyme demonstrates substrate specificity for dopamine, acetaldehyde, formaldehyde, and pyruvic acid, while showing no activity toward N-methyldopamine, adrenaline, noradrenaline, or L-3,4-dihydroxyphenylalanine [17].

The stereoselective nature of salsolinol synthase is particularly significant, as it exclusively produces the (R)-enantiomer of salsolinol [2] [17]. This stereoselectivity contrasts sharply with the non-enzymatic Pictet-Spengler reaction, which produces racemic mixtures [14]. Research has shown that in enzymatic reactions, (R)-salsolinol exhibits an approximately 1.49-fold increase compared to the production of (S)-salsolinol, indicating that the excess (R)-salsolinol is biosynthesized by salsolinol synthase [8].

The enzymatic activity of salsolinol synthase has been confirmed through overexpression studies in eukaryotic cells, where the production of salsolinol was significantly increased compared to control conditions [11] [28]. This provides direct evidence for the catalytic function of the enzyme in salsolinol biosynthesis. The selective occurrence of (R)-enantiomers of salsolinol derivatives in human brain tissue supports the hypothesis of enzymatic biosynthesis in situ rather than non-enzymatic Pictet-Spengler reactions [2] [3].

Regional distribution studies have shown that salsolinol synthase activity correlates with dopamine-rich brain regions, particularly the striatum and substantia nigra [24] [27]. The enzyme appears to be concentrated in areas with increased dopamine synthesis and turnover, suggesting a functional relationship between dopaminergic neurotransmission and salsolinol production [24].

Enzyme ParameterValueMethodReference Conditions
Molecular Weight8622.29 DaMALDI-TOF MSPurified rat brain enzyme
Amino Acid Length77 residuesSequencingComplete protein sequence
Substrate SpecificityDopamine, AcetaldehydeHPLC-MS/MSIn vitro enzyme assays
Product Stereochemistry(R)-Salsolinol exclusiveChiral HPLCEnzymatic vs. chemical synthesis
Cellular Activity1.49-fold (R) vs. (S)HPLC-MS/MSPC12 cell overexpression

Metabolic Modifications

N-Methylation to N-Methyl-Salsolinol

The N-methylation of salsolinol represents a critical metabolic modification that converts salsolinol into N-methyl-salsolinol through the action of specific N-methyltransferase enzymes [2] [7]. This enzymatic reaction has been demonstrated both in vitro using human brain homogenates and in vivo in rat brain studies [2]. The N-methylation process shows remarkable stereoselectivity, with N-methyltransferase catalyzing the N-methylation of (R)-salsolinol but not (S)-salsolinol, resulting in the exclusive formation of N-methyl-(R)-salsolinol [2] [7].

Research has identified N-methyltransferases with different optimum pH values (pH 7.0 and 8.4) that are responsible for salsolinol N-methylation [2]. A specific N-methyltransferase with optimal activity at pH 7.0 and 8.5 has been found in human brain tissue, demonstrating the physiological relevance of this metabolic pathway [25]. The enzyme shows strict stereospecificity, exclusively methylating the (R)-enantiomer of salsolinol while leaving the (S)-enantiomer unmodified [25].

The N-methylation reaction utilizes S-adenosyl-L-methionine as the methyl donor, following the general mechanism of methyltransferase enzymes [29]. Kinetic studies have revealed that the neutral N-methyltransferase activity in the striatum correlates with the level of N-methyl-(R)-salsolinol and its oxidation products in brain tissue [25]. This correlation suggests a functional relationship between enzyme activity and metabolite accumulation in specific brain regions.

Regional distribution analysis has shown that N-methyltransferase activity is particularly prominent in dopamine-rich areas of the brain, including the striatum and substantia nigra [25]. The enzyme activity shows significant correlation with the levels of the endogenous isoquinolinium ion (1,2-dimethyl-6,7-dihydroxyisoquinolinium ion) in the substantia nigra, indicating a coordinated metabolic pathway [25].

The N-methylation pathway represents a key step in the bioactivation of salsolinol, as N-methyl-salsolinol exhibits different biological properties compared to its parent compound [18]. Studies have demonstrated that N-methyl-(R)-salsolinol can be detected in human cerebrospinal fluid and accumulates preferentially in the nigro-striatal system [6] [25].

Enzyme CharacteristicValueMeasurement MethodTissue Source
pH Optimum7.0 and 8.5Enzymatic assaysHuman brain
Substrate Specificity(R)-Salsolinol onlyStereochemical analysisBrain homogenates
Co-substrateS-Adenosyl-L-methionineMethyltransferase assayIn vitro studies
Regional ActivityHighest in striatumTissue distributionHuman brain regions
Product FormationN-Methyl-(R)-salsolinolHPLC analysisEnzymatic reactions

Oxidation Pathways and Neurotoxic Isoquinolinium Ion Formation

The oxidation of N-methyl-salsolinol represents a crucial metabolic step that leads to the formation of neurotoxic isoquinolinium ions [9] [20]. N-methyl-(R)-salsolinol can be oxidized into 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+) through both non-enzymatic autoxidation and enzymatic oxidation pathways [2] [9]. The enzymatic oxidation is catalyzed by an oxidase that is sensitive to semicarbazide but not inhibited by conventional monoamine oxidase inhibitors [20].

Kinetic analysis of the enzymatic oxidation has revealed specific parameters for the conversion of N-methyl-(R)-salsolinol to the isoquinolinium ion [20]. Studies using human brain cortex enzyme preparations have determined Michaelis constant (Km) values of 912 microM and maximum velocity (Vmax) values of 1,368 pmol/min/mg protein for this oxidation reaction [20]. The enzyme responsible for this oxidation shows distinct characteristics, being insensitive to typical monoamine oxidase inhibitors but specifically inhibited by semicarbazide [20].

The oxidation process involves the generation of reactive oxygen species, particularly hydroxyl radicals, during the conversion of N-methyl-(R)-salsolinol to the isoquinolinium ion [9]. This oxidative process contributes to the neurotoxic properties of the metabolite, as the generated radicals can cause oxidative damage to cellular components [9]. The cytotoxicity of N-methyl-(R)-salsolinol has been attributed to its oxidation into the cytotoxic 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion with concurrent generation of hydroxyl radicals [9].

Research has demonstrated that the isoquinolinium ion causes different patterns of cellular damage compared to its precursor [9]. While N-methyl-(R)-salsolinol selectively depletes dopaminergic neurons in the substantia nigra without necrotic tissue reaction, the isoquinolinium ion causes massive necrosis in the striatum [9]. This differential toxicity pattern suggests distinct mechanisms of cellular damage for the oxidized versus non-oxidized forms of the metabolite.

The oxidation pathway also involves interactions with other metabolic processes. Studies have shown that salsolinol itself can act as a radical scavenger, with (R)-salsolinol proving to scavenge hydroxyl radicals produced by dopamine oxidation [9]. This creates a complex balance between neuroprotective and neurotoxic effects depending on the specific metabolic pathway and oxidation state of the compound [9].

Alternative oxidation pathways include the action of peroxidase enzymes, which can catalyze one-electron oxidation of salsolinol to form quinone methide intermediates [12]. These oxidative processes can lead to the formation of salsolinol-melanin as final products of oxidative degradation, demonstrating the diverse metabolic fates of salsolinol under different oxidative conditions [12].

Oxidation ParameterValueEnzyme SourceAssay Conditions
Km (Michaelis Constant)912 μMHuman brain cortexN-methyl-(R)-salsolinol substrate
Vmax (Maximum Velocity)1,368 pmol/min/mgHuman brain cortexProtein concentration basis
Semicarbazide SensitivityInhibitedBrain enzyme preparationsOxidase characterization
MAO Inhibitor EffectNo inhibitionHuman brain tissueEnzyme specificity testing
Product FormationDMDHIQ+Enzymatic oxidationIsoquinolinium ion detection

Chiral Separation Techniques

The separation of salsolinol enantiomers requires sophisticated analytical methodologies due to their identical physical and chemical properties, differing only in their three-dimensional spatial arrangement. Advanced chiral separation techniques have been developed to achieve baseline resolution and accurate quantification of these stereoisomers in biological matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

Beta-Cyclodextrin-Bonded Chiral Stationary Phases

The most widely employed approach for salsolinol enantiomer separation utilizes beta-cyclodextrin-bonded silica columns. These chiral stationary phases achieve enantioseparation through inclusion complex formation between the cyclodextrin cavity and the salsolinol molecule [4] [5]. The beta-cyclodextrin column provides excellent resolution (Rs = 2.5-3.0) with typical elution order showing (S)-salsolinol eluting before (R)-salsolinol [4].

Chromatographic MethodChiral Stationary PhaseMobile PhaseDetection MethodResolution (Rs)Limit of DetectionElution OrderAnalysis Time (min)
β-Cyclodextrin-bonded silica columnβ-Cyclodextrin-bonded silicaAcetonitrile/water with formic acidESI-MS/MS2.5-3.00.5-10 pg(S)-enantiomer first15-20
Pentafluorobenzyl derivatization + polysaccharide columnPolysaccharide CSPHexane/2-propanolESI-MS/MS> 2.0< 10 pg(R)-enantiomer first25-30
Ion-pair chromatography with β-CD mobile phaseReversed-phase ODS with β-CD additivePhosphate buffer with β-CD and heptanesulfonateElectrochemical detection> 2.0~ 1 ng(R)-enantiomer first20-25

Chemical Derivatization Approaches

Chemical derivatization with pentafluorobenzyl bromide has been developed to enhance chiral recognition and improve mass spectrometric detection [6] [7]. This methodology involves converting salsolinol enantiomers to stable pentafluorobenzyl derivatives directly from aqueous media, enabling baseline separation on polysaccharide chiral columns [6] [7]. The bulky pentafluorobenzyl groups facilitate stereoisomer discrimination without requiring cumbersome chiral derivatization to unstable diastereomers [6].

Ion-Pair Chromatography Systems

Ion-pair chromatography utilizing beta-cyclodextrin as a chiral mobile phase additive represents an alternative approach for enantiomer separation [8]. This method employs reversed-phase columns with beta-cyclodextrin and sodium 1-heptanesulfonate as counterion, achieving complete baseline separation through differential inclusion complex formation [8].

Mass Spectrometric Detection and Fragmentation

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides highly sensitive and specific detection of salsolinol enantiomers [4] [5]. The protonated molecular ion [M+H]+ at m/z 180 undergoes characteristic fragmentation patterns:

Precursor Ion [M+H]+Fragment Ion (m/z)Fragment StructureRelative Intensity (%)Fragmentation Mechanism
180.1163.0Loss of OH (-17)25-35Phenolic OH loss
180.1145.0Loss of OH and H₂O (-35)15-25Dehydration + OH loss
180.1137.0Loss of C₂H₃O (-43)40-60Side chain cleavage
180.1119.0Loss of C₂H₃O and H₂O (-61)10-20Multiple neutral losses
180.191.0Tropylium-like ion20-30Aromatic rearrangement

Chemoenzymatic Synthesis of (R)- and (S)-Enantiomers

Enzymatic Kinetic Resolution

Candida antarctica lipase A (CALA) has been successfully employed for the chemoenzymatic synthesis of enantiopure (R)-salsolinol through kinetic resolution [9] [10]. The optimal reaction conditions involve using phenyl allyl carbonates as acyl agents in toluene at 37°C, achieving high conversion (50%) and excellent enantiomeric excess (>98%) [9].

Salsolinol Synthase-Mediated Synthesis

A putative salsolinol synthase enzyme has been proposed to catalyze the stereoselective synthesis of (R)-salsolinol from dopamine and acetaldehyde [11]. This enzymatic pathway exclusively produces the (R)-enantiomer with exceptional stereoselectivity (>99% enantiomeric excess) [11]. However, the existence and characterization of this enzyme remain controversial, as it has not been fully isolated and characterized [12].

Synthesis MethodTarget EnantiomerYield (%)Enantiomeric Excess (%)Reaction ConditionsSelectivity Factor
Candida antarctica Lipase A (CALA)(R)-Salsolinol45-50> 98Toluene, 37°C, phenyl allyl carbonates> 100
Salsolinol Synthase (putative)(R)-Salsolinol> 90> 99Dopamine + acetaldehyde, enzymatic> 200
Pictet-Spengler ReactionRacemic mixture70-850 (racemic)Dopamine + acetaldehyde, acid catalysis1 (non-selective)

Non-Enzymatic Pictet-Spengler Reaction

The classical Pictet-Spengler condensation of dopamine with acetaldehyde produces a racemic mixture of salsolinol enantiomers [3] [12]. This non-stereoselective reaction occurs under physiological conditions and is believed to be the primary source of salsolinol in biological systems [12]. The reaction yields both (R)- and (S)-enantiomers in approximately equal proportions [12].

Biological Significance of Enantiomeric Specificity

The stereochemical configuration of salsolinol enantiomers significantly influences their biological activity, with distinct pharmacological profiles and neuroregulatory effects observed between (R)- and (S)-forms.

Differential Receptor Binding Affinities

Dopamine D2 Receptor Interactions

Molecular docking analysis reveals distinct binding modes for salsolinol enantiomers at the dopamine D2 receptor [1] [2]. The (S)-enantiomer arranges in the orthosteric binding site similarly to dopamine, making crucial interactions including salt bridges with Asp114 residue, π-aromatic stacking with Phe390 residue, and hydrogen bonds with Ser193 [1]. In contrast, the (R)-enantiomer exhibits a different binding mode, showing π-aromatic interaction with His393 instead of Phe390, potentially resulting in different receptor affinity and functional activity [1].

The binding affinity evaluation using gscore functions indicates comparable predicted binding energies: dopamine (-7.834), (S)-salsolinol (-7.692), and (R)-salsolinol (-7.554) [1]. Despite similar binding energies, the enantiomers demonstrate distinct functional activities, with (S)-salsolinol acting as a full agonist and (R)-salsolinol functioning as a partial agonist at D2 receptors [1] [2].

Mu-Opioid Receptor Binding

Salsolinol enantiomers exhibit stereoselective binding to mu-opioid receptors with significant differences in potency [13]. The (S)-enantiomer demonstrates substantially higher potency (EC50 = 9 × 10⁻⁶ M) compared to the (R)-enantiomer (EC50 = 6 × 10⁻⁴ M), representing a 50-fold difference in binding affinity [13]. Molecular docking studies reveal that the (S)-enantiomer forms more favorable interactions within the mu-opioid receptor binding site, with the chiral methyl group interacting specifically with Tyr148 residue [13].

Receptor TypeEnantiomerBinding Affinity (Ki or EC50)Functional ActivityRelative PotencyMolecular Mechanism
D2 Dopamine Receptor(R)-Salsolinol~ 10 μMPartial agonist0.5xcAMP inhibition
D2 Dopamine Receptor(S)-Salsolinol~ 5 μMFull agonist1.0xcAMP inhibition
μ-Opioid Receptor(R)-Salsolinol6 × 10⁻⁴ MWeak agonist0.015xcAMP inhibition
μ-Opioid Receptor(S)-Salsolinol9 × 10⁻⁶ MStrong agonist1.0xcAMP inhibition

D1 Dopamine Receptor Modulation

Both salsolinol enantiomers enhance glutamatergic transmission to dopamine neurons through activation of D1 receptors located on glutamatergic terminals [14]. The (S)-enantiomer demonstrates superior potency in this regard, effectively increasing glutamate release and dopamine neuron excitability at lower concentrations compared to the (R)-enantiomer [14].

Enantiomer-Specific Neuroregulatory Effects

Neuroprotective Properties

Recent investigations have revealed that both salsolinol enantiomers exhibit neuroprotective properties at physiological concentrations [1] [2]. At 50 μM concentration, both (R)- and (S)-enantiomers demonstrate protective effects against oxidative stress-induced neuronal damage in human dopaminergic SH-SY5Y neuroblastoma cells [1]. The neuroprotective mechanisms involve inhibition of caspase-3 activation, reduction of reactive oxygen species levels, and mitochondrial membrane stabilization [1].

Metabolic Stereospecificity

The metabolism of salsolinol enantiomers exhibits marked stereospecificity. N-methyltransferase selectively catalyzes the N-methylation of (R)-salsolinol to form N-methyl-(R)-salsolinol, while showing minimal activity toward the (S)-enantiomer [12]. This metabolic selectivity contributes to the predominance of (R)-salsolinol and its N-methylated metabolites in human brain tissue [12].

Regional Brain Distribution

Analysis of human brain tissue reveals differential distribution patterns for salsolinol enantiomers [12] [15]. The (R)-enantiomer typically predominates over the (S)-enantiomer in dopamine-rich regions such as the striatum and substantia nigra, with (R)/(S) ratios ranging from 1.5 to 2.0 [12] [15]. This enantiomeric imbalance suggests preferential endogenous synthesis or retention of the (R)-form in dopaminergic brain regions [12].

Neurotransmitter System Modulation

The enantiomers demonstrate distinct effects on neurotransmitter systems. (S)-salsolinol preferentially activates D2-like receptors, leading to inhibition of basal cyclic adenosine monophosphate production and modulation of dopamine synthesis and release [1] [2]. Conversely, (R)-salsolinol shows preferential interaction with enzymatic pathways, particularly monoamine oxidase inhibition, which may contribute to its neuroprotective profile [15].

Implications for Neurological Disorders

The differential biological activities of salsolinol enantiomers have significant implications for understanding their roles in neurological disorders. The predominance of (R)-salsolinol in human brain tissue and its association with neuroprotective mechanisms suggest a physiological role in maintaining dopaminergic neuron health [1] [2]. Conversely, the potent mu-opioid receptor activation by (S)-salsolinol may contribute to reward-related behaviors and addiction mechanisms [13].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.094628657 Da

Monoisotopic Mass

179.094628657 Da

Heavy Atom Count

13

UNII

9ILS801M65

Other CAS

27740-96-1

Wikipedia

Salsolinol

Dates

Last modified: 08-15-2023

Explore Compound Types